4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

Catalog No.
S1972534
CAS No.
91817-78-6
M.F
C10H13ClN2O4S
M. Wt
292.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

CAS Number

91817-78-6

Product Name

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

IUPAC Name

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

InChI

InChI=1S/C10H13ClN2O4S/c11-7-1-2-8-18(16,17)12-9-3-5-10(6-4-9)13(14)15/h3-6,12H,1-2,7-8H2

InChI Key

GWBYZSOJKKIYGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)CCCCCl)[N+](=O)[O-]

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is an organic compound with the molecular formula C10H11ClN2O3SC_{10}H_{11}ClN_{2}O_{3}S. This compound features a chloro group, a nitrophenyl group, and a sulfonamide group attached to a butane chain. Its structural complexity allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in both chemistry and medicinal research .

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Oxidation Reactions: The sulfonamide group may be oxidized to form sulfonic acids.

Common Reagents and Conditions

  • Substitution: Nucleophiles like amines or thiols in the presence of a base.
  • Reduction: Hydrogen gas with a palladium catalyst.
  • Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Major Products Formed

  • Substitution: Various substituted derivatives depending on the nucleophile used.
  • Reduction: Formation of 4-chloro-N-(4-aminophenyl)butane-1-sulfonamide.
  • Oxidation: Corresponding sulfonic acids.

The biological activity of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has been explored primarily for its potential antimicrobial properties. The sulfonamide group can mimic the structure of p-aminobenzoic acid, which is crucial for bacterial folic acid synthesis. By inhibiting enzymes involved in this pathway, the compound may exert antibacterial effects, making it a candidate for further medicinal exploration .

The synthesis of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide typically involves:

  • Reaction of 4-nitroaniline with 4-chlorobutyryl chloride in the presence of a base such as pyridine to form an intermediate.
  • Treatment with sulfonamide, resulting in the final product.

Industrial production may utilize continuous flow reactors and optimized conditions to enhance yield and efficiency .

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide has several applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biology: Investigated for its potential antimicrobial properties.
  • In Medicine: Explored for therapeutic effects against bacterial infections.
  • In Industry: Used in producing specialty chemicals and intermediates .

Research into the interactions of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide focuses on its mechanism of action against bacterial targets. Studies suggest that its sulfonamide moiety can inhibit bacterial enzymes involved in folic acid synthesis, leading to its potential use as an antibacterial agent. Further studies are needed to elucidate specific molecular targets and pathways involved in its biological activity .

Similar Compounds

Several compounds share structural features with 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide:

  • 4-chloro-N-(4-nitrophenyl)butanamide
  • 3-chloro-N-[(4-nitrophenyl)methyl]propane-1-sulfonamide
  • 3-chloro-N-(4-nitrophenyl)methylbutane-1-sulfonamide

Uniqueness

The uniqueness of 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide lies in its combination of both sulfonamide and nitrophenyl groups. This combination confers distinct chemical properties and potential bioactivity that differentiate it from similar compounds. Its ability to participate in various

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide [1] [2]. This nomenclature follows the systematic naming conventions established by the International Union of Pure and Applied Chemistry for sulfonamide compounds, where the longest carbon chain serves as the parent structure (butane), with positional numbering indicating the location of the chlorine substituent at the 4-position and the sulfonamide functional group at the 1-position [1] [2].

The compound belongs to the class of arylsulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-) attached to an aromatic ring system [3]. The systematic name reflects the structural features: a four-carbon alkyl chain (butane) bearing a chlorine atom at the terminal position, connected to a sulfonamide group that is substituted with a 4-nitrophenyl moiety [1] [2].

Chemical Abstracts Service Registry Number Analysis

The Chemical Abstracts Service Registry Number for 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide is 91817-78-6 [1] [2] [4]. This unique identifier was assigned by the Chemical Abstracts Service to ensure unambiguous identification of this specific chemical compound in scientific literature and databases [1] [2].

PropertyValue
Chemical Abstracts Service Number91817-78-6 [1] [2]
Molecular FormulaC₁₀H₁₃ClN₂O₄S [1] [2]
Molecular Weight292.739 g/mol [1] [2]
Exact Mass292.028 g/mol [1]

The Chemical Abstracts Service registry entry provides essential molecular data that confirms the compound's identity and distinguishes it from structural isomers or related compounds [1] [2].

Structural Analogs in Sulfonamide Family

The 4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide belongs to the broader family of N-arylsulfonamides, which are characterized by a sulfonamide functional group attached to an aromatic ring system [3] [5]. These compounds share fundamental structural features while exhibiting diverse biological and chemical properties [3] [5].

Structural Classification:
The compound fits within the sulfonamide family classification as follows [3] [5]:

  • Primary class: Sulfonamides (containing -SO₂NH- functional group)
  • Subclass: N-Arylsulfonamides (sulfonamide nitrogen bonded to aromatic ring)
  • Specific type: Alkylsulfonamides with halogen and nitro substituents

Key Structural Analogs:

AnalogStructural ModificationChemical Abstracts Service Number
4-chloro-N-(4-hydroxyphenyl)butane-1-sulfonamideHydroxyl group replacing nitro groupNot specified
N-(4-nitrophenyl)methanesulfonamideMethyl group replacing chlorobutyl chain5825-62-7 [6]
N-(4-nitrophenyl)prop-2-ene-1-sulfonamidePropenyl group replacing chlorobutyl chain85723517 [7]

Relationship to Pharmaceutical Sulfonamides:
The compound shares the fundamental sulfonamide pharmacophore with established pharmaceutical agents [3] [5]. The sulfonamide functional group (-SO₂NH-) is present in numerous therapeutic compounds, including antibacterial agents, diuretics, and antidiabetic medications [5] [8]. The structural relationship demonstrates how modifications to the alkyl chain and aromatic substituents can potentially alter biological activity while maintaining the core sulfonamide functionality [3] [5].

Mechanistic Similarities:
Like other sulfonamides, this compound contains the essential structural features that enable interaction with biological targets through the sulfonamide group [3] [5]. The presence of the electron-withdrawing nitro group and the halogenated alkyl chain provides additional sites for molecular interactions, distinguishing it from simpler sulfonamide analogs [3] [5].

XLogP3

2

Wikipedia

4-chloro-N-(4-nitrophenyl)butane-1-sulfonamide

Dates

Modify: 2023-07-22

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